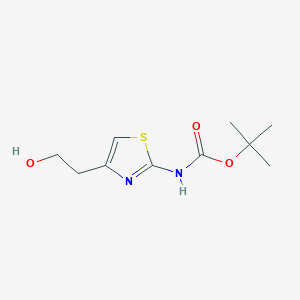
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate, also known as TBETC, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBETC is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate exerts its biological effects by modulating various signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also activates the Nrf2/ARE pathway, which is involved in the regulation of antioxidant genes. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also modulates the expression of various genes involved in lipid metabolism and glucose homeostasis.
Biochemical And Physiological Effects
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate also improves insulin sensitivity and glucose uptake in skeletal muscle cells. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been found to have a protective effect on the brain by reducing neuroinflammation and oxidative stress. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is stable under normal laboratory conditions and can be stored for long periods of time. However, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. One area of research is the development of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate analogs with improved pharmacokinetic properties. Another area of research is the study of the molecular mechanisms underlying the biological effects of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate. Further studies are also needed to investigate the potential use of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in the treatment of other diseases such as cardiovascular disease and autoimmune disorders. Finally, more research is needed to determine the safety and efficacy of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate in human clinical trials.
Conclusion:
In conclusion, Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its diverse biological activities make it an attractive target for drug development. The synthesis method of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate is relatively straightforward, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate as a therapeutic agent.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been found to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate has also been studied for its potential use in the treatment of diabetes and obesity.
properties
CAS RN |
147284-02-4 |
|---|---|
Product Name |
Tert-butyl 4-(2-hydroxyethyl)-1,3-thiazol-2-ylcarbamate |
Molecular Formula |
C10H16N2O3S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)12-8-11-7(4-5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,12,14) |
InChI Key |
WTQJMIDRBKCOTM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCO |
synonyms |
Carbamic acid, [4-(2-hydroxyethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

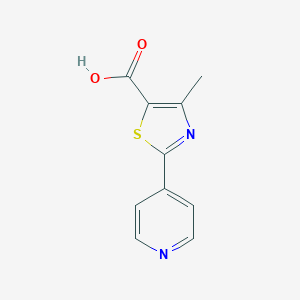

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
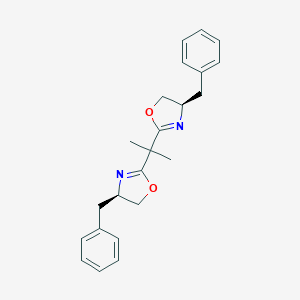
![(1R,2S,3S,5S,6S,7S,10S,11R,14S,16R)-6-(3-Hydroxyprop-1-ynyl)-7,11-dimethylpentacyclo[8.8.0.02,7.03,5.011,16]octadec-17-ene-6,14,16-triol](/img/structure/B129081.png)
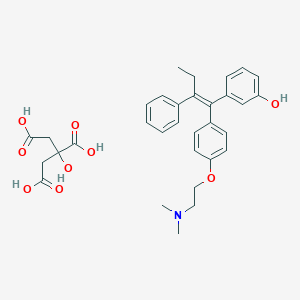
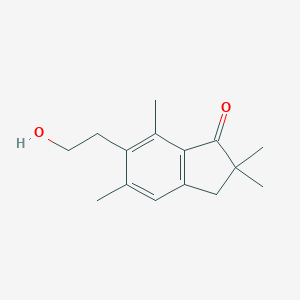
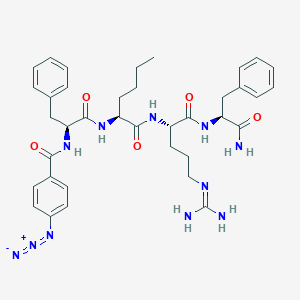
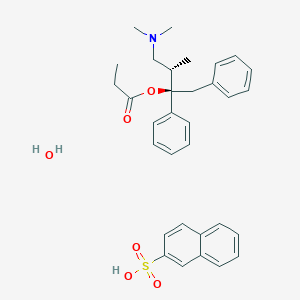
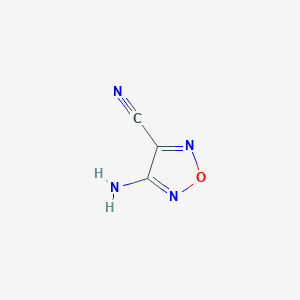
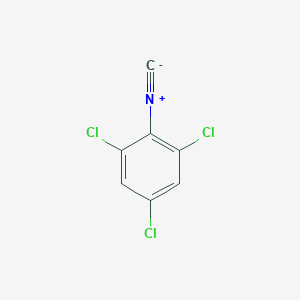
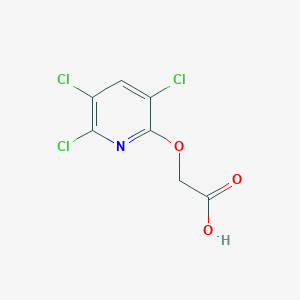
![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)